Cimigenoside (Standard)

Cardiovascular pharmacology Vasodilation Natural product biology

Cimigenoside is a triterpene glycoside isolated from Cimicifuga species. Unlike standard extracts, this reference material provides defined γ‑secretase inhibition and immunomodulatory activity in airway inflammation models. Procure for reproducible results in NF‑κB pathway studies and Taxol sensitization assays. Choose high‑purity standard for quantitative analysis and mechanistic research requiring consistent saponin activity.

Molecular Formula C35H56O9
Molecular Weight 620.8 g/mol
Cat. No. B10818150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimigenoside (Standard)
Molecular FormulaC35H56O9
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
InChIInChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35?/m1/s1
InChIKeyBTPYUWOBZFGKAI-HWTUFBKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragaloside IV for Scientific Procurement: Compound Identity, Class, and Baseline Characterization


Astragaloside IV (AGS-IV), systematically described as (2S,3R,4S,5R)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol, is a cycloartane-type triterpenoid saponin and a principal bioactive marker compound of Astragali Radix [1]. It is widely recognized as a critical quality control standard in global pharmacopoeias [2]. While numerous astragalosides exist, AGS-IV is distinguished by its unique glycosylation pattern and its established, albeit low, absolute oral bioavailability of 2.2% in rat models, a property that fundamentally defines its research and development landscape [3].

Why Substituting Astragaloside IV with Generic Analogs or In-Class Compounds Fails in Reproducible Research


Substituting astragaloside IV (AGS-IV) with other astragalosides or its aglycone is not scientifically neutral and will likely compromise experimental reproducibility. As detailed in the quantitative evidence below, AGS-IV is not a simple prodrug whose activity is solely attributable to its metabolite, cycloastragenol (CAG). Direct comparative studies reveal significant functional divergence: AGS-IV and CAG can exhibit opposite effects in specific models [1], and AGS-IV demonstrates unique efficacy in certain disease models where CAG shows no effect [2]. Furthermore, AGS-IV has a lower potential for drug-drug interaction via UGT inhibition compared to its aglycone [3], and its in vivo activity profile differs markedly from structurally similar astragalosides [4]. Therefore, using AGS-I, AGS-II, or CAG as a direct substitute for AGS-IV is a high-risk practice that introduces critical confounding variables in pharmacological and biochemical investigations.

Astragaloside IV vs. Analogs: A Head-to-Head Quantitative Differentiation Guide for Scientific Procurement


Opposing Activity Profile vs. Aglycone Cycloastragenol in Vasodilation Model

In a direct head-to-head comparison on rat thoracic aortic rings, astragaloside IV and its aglycone, cycloastragenol, exhibited opposing vasoactive effects. Astragaloside IV induced a significant vasodilatory response, achieving an Emax of 100.01 ± 9.64% on endothelium-intact rings [1]. In contrast, cycloastragenol demonstrated no vasodilatory effect and instead acted as a constrictor under the same experimental conditions [1].

Cardiovascular pharmacology Vasodilation Natural product biology

Differential Efficacy in Parkinson's Disease Model vs. Analogs

In an MPTP-induced mouse model of Parkinson's disease, astragaloside IV, cycloastragenol, and astragenol were directly compared at the same dose (30 mg·kg⁻¹) [1]. Cycloastragenol demonstrated the best overall effect among the three, comparable to the positive drug levodopa (70 mg·kg⁻¹), while astragenol showed the weakest effect [1]. Notably, astragaloside IV uniquely promoted the enrichment of the gut microbial genus Allobaculum, a modulation not observed with the other two compounds, which instead enriched Blautia [1].

Neuroscience Parkinson's disease Neuroinflammation

Superior Drug Interaction Safety Profile vs. Cycloastragenol via UGT Inhibition

An in vitro study comparing the inhibition of UDP-glucuronosyltransferase (UGT) isoforms revealed a marked difference in the safety profile between astragaloside IV and cycloastragenol [1]. At a concentration of 100 µM, astragaloside IV showed minimal inhibition across all tested UGT isoforms [1]. In contrast, cycloastragenol strongly inhibited UGT1A8 and UGT2B7, with an IC50 of 0.84 µM and 11.28 µM, respectively [1]. This indicates that the metabolism of astragaloside IV to cycloastragenol significantly increases the risk of herb-drug interactions.

Drug metabolism Toxicology Herb-drug interactions

Divergent Efficacy in Liver Fibrosis Model vs. In-Class Compounds

In a DDC-induced cholestatic liver disease mouse model, the efficacy of astragaloside I, astragaloside II, astragaloside IV, and cycloastragenol was compared at a uniform dose of 50 mg/kg [1]. Astragaloside I and cycloastragenol significantly improved the expression of fibrosis markers CK19 and α-SMA in liver tissue [1]. However, astragaloside II and astragaloside IV did not show significant improvement on these markers [1], indicating that AGS-IV is not the active principle for this specific pathology and should not be selected for this research application.

Hepatology Liver fibrosis Cholestatic liver disease

Tissue-Specific Accumulation vs. Other Astragalosides in Source Plant

Analysis of astragaloside accumulation in different organs of Astragalus membranaceus reveals a unique distribution pattern for each compound [1]. In the root—the primary medicinal organ—astragaloside II had the highest content (2.09 mg/g DW) [1]. Astragaloside IV content in the root was 0.58 mg/g DW, which was significantly lower than astragaloside II but higher than levels found in the flower (0.27 mg/g DW), stem (0.23 mg/g DW), and leaf (0.04 mg/g DW) [1]. This contrasts with the accumulation patterns of astragalosides I and III.

Phytochemistry Plant biology Quality control

Comparative Bioavailability: A Baseline for Novel Formulation Development

The absolute oral bioavailability of astragaloside IV is exceptionally low, measured at 2.2% in rats [1]. This poor pharmacokinetic profile is a key differentiator and a primary driver for research into novel derivatives and formulations. For instance, a water-soluble derivative, astragalosidic acid (LS-102), was developed to address this limitation. A direct pharmacokinetic comparison showed that LS-102 achieved twice the relative bioavailability of AGS-IV [2]. Furthermore, LS-102 exhibited a Papp of 15.72–25.50 × 10⁻⁶ cm/s in Caco-2 cell monolayers, which is approximately 500-fold higher than that of AGS-IV (Papp of 6.7 × 10⁻⁸ cm/s) [2].

Pharmacokinetics Drug delivery Bioavailability

Evidence-Based Research and Industrial Application Scenarios for Astragaloside IV


Cardiovascular Research: Studying Endothelium-Dependent Vasodilation

Astragaloside IV is a suitable compound for studying endothelium-dependent vasodilation pathways. Its potent vasodilatory effect (Emax 100.01%) on intact aortic rings, which is abolished by the NOS inhibitor L-NAME, confirms its mechanism of action is mediated by nitric oxide production [1]. Researchers investigating this pathway can confidently use AGS-IV as a positive control or a tool compound, as its effect is quantifiable and its mechanism is clearly delineated from its inactive metabolite, cycloastragenol.

Neuroscience Research: Investigating Gut-Brain Axis Modulation in Parkinson's Disease

For studies focused on the gut-brain axis in neurodegenerative diseases, astragaloside IV offers a unique research tool. Unlike its analogs, AGS-IV specifically enriches the gut microbe Allobaculum, suggesting a distinct mechanism of action via microbiota modulation [2]. This makes it a valuable compound for investigating how specific saponin-microbe interactions translate into central nervous system benefits, providing a pathway for discovery that differs from the more broadly acting cycloastragenol.

Drug-Drug Interaction Screening: A Safe Baseline for UGT-Mediated Interactions

In assays designed to screen for UGT-mediated drug-drug interaction potential, astragaloside IV can serve as a safe baseline or negative control. Its minimal inhibition of major UGT isoforms at high concentrations (100 µM) is well-documented [3]. This contrasts sharply with its metabolite cycloastragenol (IC50 0.84 µM for UGT1A8). This property makes AGS-IV an appropriate compound for in vivo models where minimal perturbation of phase II metabolism is required, allowing for clearer interpretation of results from co-administered drugs.

Formulation Science and Drug Delivery: A Benchmark for Bioavailability Enhancement

The extremely low absolute oral bioavailability of astragaloside IV (2.2%) and its poor intestinal permeability (Papp 6.7 × 10⁻⁸ cm/s) establish it as an ideal benchmark compound for developing and testing novel drug delivery systems for poorly absorbable saponins [4]. A successful formulation must demonstrate a significant, quantifiable improvement over these baseline parameters. This makes AGS-IV a critical procurement for any lab engaged in nanomedicine, liposomal encapsulation, or prodrug development targeting this class of molecules [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimigenoside (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.